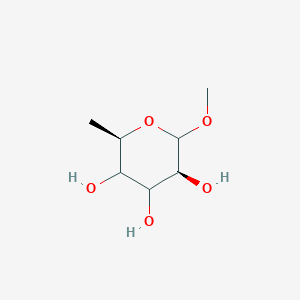
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[562228,11218,21228,31238,41248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common synthetic routes may include:
Stepwise Assembly: Building the compound through a series of reactions, each adding specific functional groups or structural elements.
Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.
Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and costly nature of the synthesis. advancements in synthetic chemistry and automation may enable scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis through techniques like NMR spectroscopy and mass spectrometry can identify these products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Its unique structure may be explored for applications in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: May be used as a probe to study specific biological processes.
Industry
Nanotechnology: Applications in the design and synthesis of nanomaterials.
Polymer Science: Potential use in the development of advanced polymers with unique properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polycyclic Aromatic Hydrocarbons: Compounds with multiple aromatic rings.
Crown Ethers: Compounds with multiple ether linkages.
Uniqueness
The uniqueness of “3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” lies in its highly complex structure, which may impart unique chemical and physical properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C7H14O5 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4?,5?,6+,7?/m1/s1 |
InChI-Schlüssel |
OHWCAVRRXKJCRB-BNSXUBTFSA-N |
Isomerische SMILES |
C[C@@H]1C(C([C@@H](C(O1)OC)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
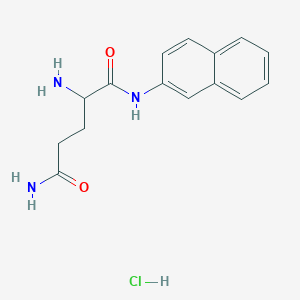
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)

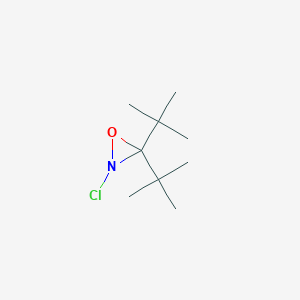

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
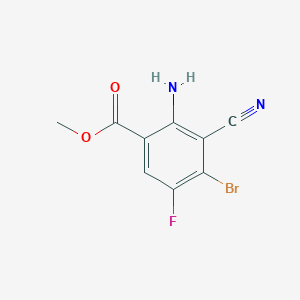
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
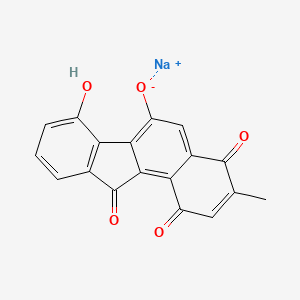
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
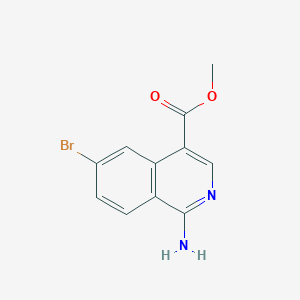
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
